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molecular formula C16H24O3 B1465306 2,4-Di-tert-butylphenyl methyl carbonate CAS No. 873055-54-0

2,4-Di-tert-butylphenyl methyl carbonate

Cat. No. B1465306
M. Wt: 264.36 g/mol
InChI Key: MRZZXDUZVJNFQL-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

Methyl chloroformate (58 mL, 750 mmol) was added dropwise to a solution of 2,4-di-tert-butyl-phenol (103.2 g, 500 mmol), Et3N (139 mL, 1000 mmol) and DMAP (3.05 g, 25 mmol) in dichloromethane (400 mL) cooled in an ice-water bath to 0° C. The mixture was allowed to warm to room temperature while stirring overnight, then filtered through silica gel (approx. 1 L) using 10% ethyl acetate-hexanes (˜4 L) as the eluent. The combined filtrates were concentrated to yield carbonic acid 2,4-di-tert-butyl-phenyl ester methyl ester as a yellow oil (132 g, quant.). 1H NMR (400 MHz, DMSO-d6) δ7.35 (d, J=2.4 Hz, 1H), 7.29 (dd, J=8.5, 2.4 Hz, 1H), 7.06 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 1.30 (s, 9H), 1.29 (s, 9H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[C:6]([C:10]1[CH:15]=[C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:13]=[CH:12][C:11]=1[OH:20])([CH3:9])([CH3:8])[CH3:7].CCN(CC)CC>CN(C1C=CN=CC=1)C.ClCCl>[CH3:5][O:4][C:2](=[O:3])[O:20][C:11]1[CH:12]=[CH:13][C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:15][C:10]=1[C:6]([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
103.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
139 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.05 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (approx. 1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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